Hepatoblastoma (HepG2) Cytotoxicity: Myceliothermophin E vs. Myceliothermophin C
In a head-to-head comparison within the same study, Myceliothermophin E (compound 1) exhibited an IC50 of 0.28 μg/mL against HepG2 hepatoblastoma cells, whereas Myceliothermophin C (compound 2) showed an IC50 of 0.62 μg/mL, representing a 2.2-fold greater potency for Myceliothermophin E [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 0.28 μg/mL |
| Comparator Or Baseline | Myceliothermophin C: 0.62 μg/mL |
| Quantified Difference | 2.2-fold lower IC50 (greater potency) |
| Conditions | HepG2 hepatoblastoma cell line; endpoint viability assay |
Why This Matters
For procurement focused on maximal hepatoblastoma cytotoxicity, Myceliothermophin E offers over twice the potency of its closest active analog.
- [1] Nicolaou KC, Shi L, Lu M, Pattanayak MR, Shah AA, Ioannidou HA, Lamani M. Total synthesis of myceliothermophins C, D and E. Angew Chem Int Ed Engl. 2014;53(41):10970-4. PMCID: PMC4257465. View Source
